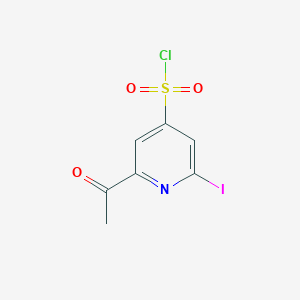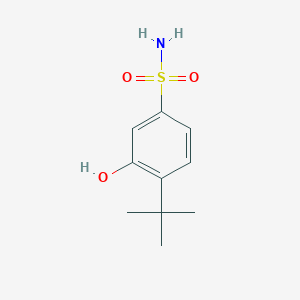![molecular formula C11H12FNO B14847715 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorine atom and the spiro configuration imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated isoquinoline derivative, the introduction of an oxetane ring can be achieved through cyclization reactions involving suitable reagents and catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The spiro configuration may also contribute to the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Uniqueness
6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is unique due to its spiro configuration, which imparts distinct chemical properties compared to other fluorinated compounds. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Eigenschaften
Molekularformel |
C11H12FNO |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
6-fluorospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
InChI |
InChI=1S/C11H12FNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2 |
InChI-Schlüssel |
XROKPZFKMYZDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(COC2)C3=C1C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















